molecular formula C18H18O7 B15195853 3,3-Dihydroxy-2,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one CAS No. 1808-01-1

3,3-Dihydroxy-2,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B15195853
CAS No.: 1808-01-1
M. Wt: 346.3 g/mol
InChI Key: PDMJKRSNXGRGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dihydroxy-2,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dihydroxy-2,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis may begin with commercially available phenolic compounds.

    Reaction Steps:

    Reaction Conditions: These reactions typically require controlled temperatures, solvents like ethanol or methanol, and specific catalysts to achieve high yields.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dihydroxy-2,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

3,3-Dihydroxy-2,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one may have various scientific research applications, including:

    Chemistry: Studying its reactivity and synthesis of novel derivatives.

    Biology: Investigating its potential as an antioxidant or enzyme inhibitor.

    Medicine: Exploring its therapeutic potential in treating diseases like cancer or inflammation.

    Industry: Using it as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,3-Dihydroxy-2,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one depends on its interaction with biological targets. It may:

    Bind to Enzymes: Inhibit or activate specific enzymes.

    Interact with Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with antioxidant properties.

    Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.

    Luteolin: Known for its anti-inflammatory and neuroprotective effects.

Uniqueness

3,3-Dihydroxy-2,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one may be unique due to its specific substitution pattern, which could confer distinct chemical and biological properties compared to other flavonoids.

Properties

CAS No.

1808-01-1

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

3,3-dihydroxy-2,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H18O7/c1-22-12-6-4-11(5-7-12)18(24-3)17(20,21)16(19)14-9-8-13(23-2)10-15(14)25-18/h4-10,20-21H,1-3H3

InChI Key

PDMJKRSNXGRGBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C(C(=O)C3=C(O2)C=C(C=C3)OC)(O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.